molecular formula C15H22N6O B2984615 1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-58-3

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2984615
CAS RN: 941922-58-3
M. Wt: 302.382
InChI Key: FTOJBALCTWZQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of compounds with complex urea derivatives reveal insights into chemical bonding and potential applications in catalysis and materials science. For instance, the study by Vogt et al. (1991) on compounds with the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton discusses the synthesis, structure, and properties of related derivatives, shedding light on their chemical behavior and potential utility (Vogt, R., Jones, P. G., Schmutzler, R., & Kolbe, A., 1991).

Pharmacological Characterization

Environmental Impact and Detection

  • Research on the environmental impact and detection methodologies for urea derivatives, including their use as antifouling agents and the determination of their presence in marine sediments, is crucial for environmental monitoring and regulation. Gatidou et al. (2004) developed a method for determining antifouling booster biocides and their degradation products in marine sediments, which is essential for assessing the environmental footprint of such chemicals (Gatidou, G., Kotrikla, A.-M., Thomaidis, N., & Lekkas, T., 2004).

Chemical Reactivity and Applications

  • The study of the reactivity of urea derivatives and their applications in synthesis and material science is a vital area of research. For example, Das et al. (2019) reported on the catalytic hydroamination of amino acid esters with carbodiimides and isocyanates to furnish quinazolinone and urea derivatives, highlighting the versatility of urea compounds in organic synthesis (Das, S., Bhattacharjee, J., & Panda, T., 2019).

properties

IUPAC Name

1-tert-butyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-10-6-7-12(8-11(10)2)21-13(18-19-20-21)9-16-14(22)17-15(3,4)5/h6-8H,9H2,1-5H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOJBALCTWZQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

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